![molecular formula C11H16O B13729533 2,6-Diethyl-4-methylphenol CAS No. 35050-88-5](/img/structure/B13729533.png)
2,6-Diethyl-4-methylphenol
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Overview
Description
PHENOL,2,6-DIETHYL-4-METHYL- is an organic compound with the molecular formula C11H16O. It is a derivative of phenol, characterized by the presence of two ethyl groups and one methyl group attached to the benzene ring. This compound is known for its distinctive chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PHENOL,2,6-DIETHYL-4-METHYL- typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of PHENOL,2,6-DIETHYL-4-METHYL- can be achieved through continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts such as zeolites can enhance the selectivity and efficiency of the alkylation process.
Chemical Reactions Analysis
Types of Reactions: PHENOL,2,6-DIETHYL-4-METHYL- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Agricultural Sector
- Herbicide Intermediate : 2,6-Diethyl-4-methylphenol serves as a crucial intermediate in the synthesis of pinoxaden, a potent herbicide used for controlling grass weeds in various crops .
Pharmaceuticals
- Antioxidant Properties : This compound exhibits antioxidant properties, making it useful in formulations that require stabilization against oxidative degradation. Its application extends to pharmaceuticals where it helps maintain the integrity of active ingredients .
Industrial Chemicals
- Stabilizer : In the chemical industry, this compound acts as a stabilizer for various solvents and polymers. It is particularly effective in preventing peroxide formation in diethyl ether and tetrahydrofuran .
Polymer Production
- Polymerization Inhibitor : The compound is utilized as a polymerization inhibitor during the oxidation of allyl alcohol to glycerine, thus facilitating safer storage and handling of reactive monomers .
Case Study 1: Synthesis Optimization
A recent study demonstrated an optimized synthesis route for this compound that significantly reduces by-products and enhances yield compared to traditional methods. The new method employed non-aromatic hydrocarbons as starting materials, showcasing a greener approach to chemical synthesis .
Case Study 2: Agricultural Efficacy
Research evaluating the effectiveness of pinoxaden synthesized from this compound highlighted its superior performance against common grass weeds in cereal crops. Field trials indicated that crops treated with pinoxaden exhibited higher yields compared to untreated controls .
Mechanism of Action
The mechanism of action of PHENOL,2,6-DIETHYL-4-METHYL- involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
PHENOL,2,6-DIETHYL-4-METHYL- can be compared with other similar compounds such as:
2,4-Dimethylphenol: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
2,6-Diethylphenol: Lacks the methyl group, resulting in different physical and chemical properties.
4-Methylphenol (p-Cresol): Contains only a single methyl group, affecting its acidity and reactivity.
Biological Activity
2,6-Diethyl-4-methylphenol (DEMP) is an organic compound classified as a substituted phenol, characterized by its unique structure featuring two ethyl groups at the 2 and 6 positions and a methyl group at the 4 position of the phenolic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of phytotoxicity, antimicrobial properties, and antioxidant effects.
The chemical structure of DEMP contributes to its distinct physical and chemical properties. It is primarily synthesized through various methods, including the reaction of 2,6-diethyl-4-methylaniline with malonic acid derivatives under controlled conditions. The synthesis route can yield high efficiency and purity, making it suitable for industrial applications such as herbicides and stabilizers.
1. Antioxidant Properties
Research indicates that DEMP exhibits significant antioxidant activity , which is essential for counteracting oxidative stress in biological systems. Its ability to scavenge free radicals has been documented, suggesting potential therapeutic applications in preventing oxidative damage.
2. Phytotoxic Activity
DEMP has been studied for its phytotoxic effects on various plant species. A notable study analyzed its impact on Lactuca sativa (lettuce) germination and seedling growth. The results indicated that DEMP inhibited germination and growth in a concentration-dependent manner:
Concentration (mM) | % Germination Inhibition | IC50 (mM) |
---|---|---|
0.5 | 30% | 0.5 |
1.0 | 60% | <0.1 |
The study highlighted that DEMP's inhibitory effects were more pronounced when combined with other compounds, suggesting synergistic interactions that enhance its phytotoxicity .
3. Antimicrobial Activity
The antimicrobial potential of DEMP has also been explored, particularly against various bacterial strains. In vitro studies have shown that DEMP exhibits significant antibacterial properties, making it a candidate for further development as a natural preservative or therapeutic agent.
Case Studies
Case Study 1: Antioxidant Efficacy
A study focused on the antioxidant capacity of DEMP revealed that it effectively increases the levels of antioxidant enzymes in liver cells, thereby reducing oxidative stress markers . This suggests its potential role in protecting against liver damage caused by oxidative agents.
Case Study 2: Phytotoxicity Analysis
In another investigation, DEMP was tested alongside other phenolic compounds for their effects on Allium cepa (onion) germination. The findings corroborated previous results, demonstrating that DEMP significantly inhibited both germination and early growth stages of the plants tested .
Properties
CAS No. |
35050-88-5 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2,6-diethyl-4-methylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
HFVTUNMAGWBDGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1O)CC)C |
Origin of Product |
United States |
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